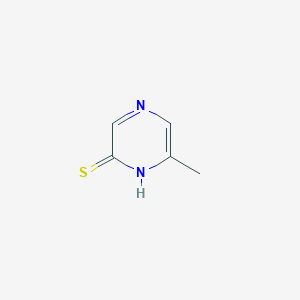
6-Methylpyrazine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylpyrazine-2(1H)-thione is an organic compound belonging to the pyrazine family It features a pyrazine ring substituted with a methyl group at the 6-position and a thione group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrazine-2(1H)-thione typically involves the reaction of 6-methylpyrazine with sulfur-containing reagents. One common method is the reaction of 6-methylpyrazine with Lawesson’s reagent, which facilitates the introduction of the thione group at the 2-position. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylpyrazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thione group can yield the corresponding thiol or hydrogenated derivatives.
Substitution: The methyl group at the 6-position can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Electrophilic reagents, such as halogens or nitro compounds, can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrogenated derivatives.
Substitution: Halogenated or nitro-substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methylpyrazine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 6-Methylpyrazine-2(1H)-thione exerts its effects depends on its interaction with molecular targets. The thione group can interact with metal ions, forming coordination complexes that influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6-Methylpyrazine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a thione group.
2-Hydroxy-6-methylpyrazine: Features a hydroxyl group at the 2-position instead of a thione group.
6-Methylpyrazine-2-amine: Contains an amino group at the 2-position.
Uniqueness: 6-Methylpyrazine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C5H6N2S |
|---|---|
Molekulargewicht |
126.18 g/mol |
IUPAC-Name |
6-methyl-1H-pyrazine-2-thione |
InChI |
InChI=1S/C5H6N2S/c1-4-2-6-3-5(8)7-4/h2-3H,1H3,(H,7,8) |
InChI-Schlüssel |
XVVIERYPTNMLNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


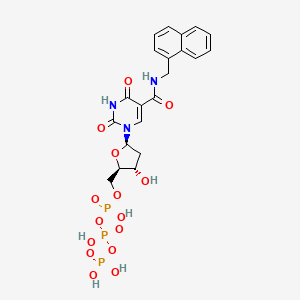
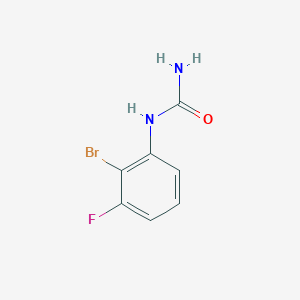
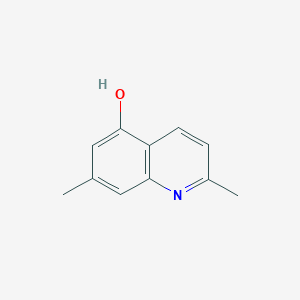
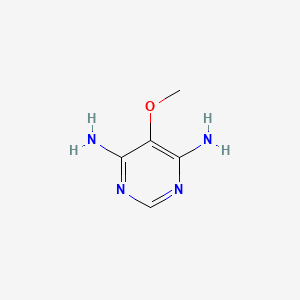
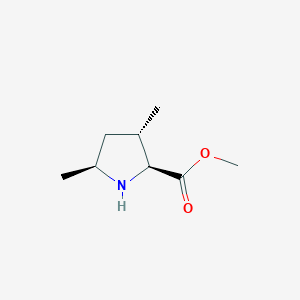
![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)
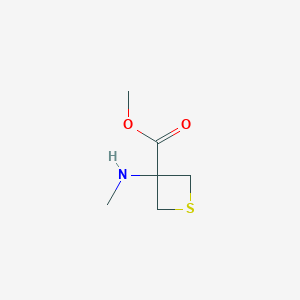
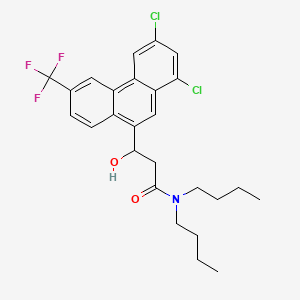
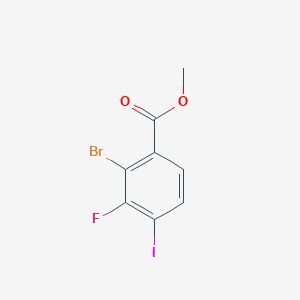
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
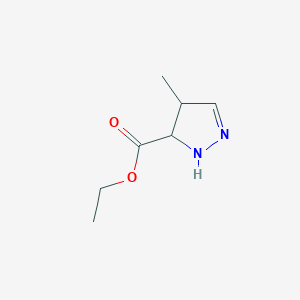
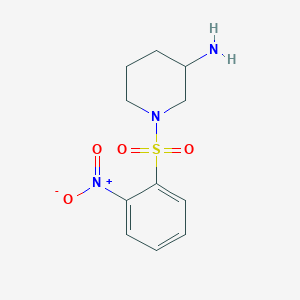
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)
